1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one
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Overview
Description
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and a heptadecanone chain attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one typically involves the bromination of fluorene followed by the attachment of the heptadecanone chain. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form fluorenone derivatives.
Reduction Reactions: The carbonyl group in the heptadecanone chain can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted fluorenes.
Oxidation Reactions: Formation of fluorenone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone
- 1-(9,9-Diethyl-9H-fluoren-2-yl)-2-(acetyloxyimino)propan-1-one
Uniqueness
1-(9-Bromo-9H-fluoren-2-YL)heptadecan-1-one is unique due to its specific structural features, such as the bromine atom at the 9th position and the long heptadecanone chain. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
922499-83-0 |
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Molecular Formula |
C30H41BrO |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-(9-bromo-9H-fluoren-2-yl)heptadecan-1-one |
InChI |
InChI=1S/C30H41BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29(32)24-21-22-26-25-18-16-17-19-27(25)30(31)28(26)23-24/h16-19,21-23,30H,2-15,20H2,1H3 |
InChI Key |
XJVRTLYCOOAWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origin of Product |
United States |
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